2,5-Dimethylheptane is an organic compound with the molecular formula C₉H₂₀ and a molecular weight of approximately 128.26 g/mol. It is classified as an alkane, specifically a branched-chain hydrocarbon, characterized by its two methyl groups located at the 2nd and 5th carbon atoms of a heptane backbone. This compound appears as a colorless to almost colorless liquid at room temperature, with a boiling point of around 136 °C and a flash point of 23 °C . Its structure contributes to its unique physical and chemical properties, making it an interesting subject of study in organic chemistry.
2,5-Dimethylheptane itself does not have a known biological mechanism of action. As mentioned earlier, its primary use in research is as a surrogate molecule for octane in studies on other chemicals.
Here are some examples of scientific research applications where 2,5-Dimethylheptane might be used as a solvent:
The chemical behavior of 2,5-dimethylheptane is typical of alkanes, primarily undergoing reactions such as combustion and substitution. In combustion reactions, it reacts with oxygen to produce carbon dioxide and water, releasing energy. The oxidation process can lead to various products depending on the conditions, including the formation of alcohols or ketones when subjected to specific catalysts or temperatures .
Research has shown that the oxidation of 2,5-dimethylheptane can yield several products through different pathways. Kinetic modeling has been applied to understand its low-temperature oxidation mechanisms, which are crucial for applications in fuel technology .
2,5-Dimethylheptane can be synthesized through various methods, including:
These synthesis methods highlight the compound's versatility and importance in organic synthesis.
2,5-Dimethylheptane has several applications across various industries:
Several compounds share structural similarities with 2,5-dimethylheptane. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
2-Methylheptane | C₈H₁₈ | A straight-chain alkane with one methyl group; lower boiling point than 2,5-dimethylheptane. |
3-Methylheptane | C₈H₁₈ | Similar structure but with a methyl group on the third carbon; different physical properties due to branching position. |
2,6-Dimethylheptane | C₉H₂₀ | Another isomer with methyl groups on the second and sixth carbon; exhibits different reactivity patterns compared to 2,5-dimethylheptane. |
Heptane | C₇H₁₆ | The straight-chain alkane without branching; serves as a baseline for comparison regarding boiling points and reactivity. |
The uniqueness of 2,5-dimethylheptane lies in its specific branching pattern which affects its physical properties such as boiling point and density compared to its linear counterparts or other branched isomers. Its synthesis routes also contribute to its distinctiveness within hydrocarbon chemistry.
2,5-Dimethylheptane exhibits characteristic physical properties typical of branched alkane hydrocarbons under standard laboratory conditions [1] [2]. At room temperature (20°C), the compound exists as a liquid phase, maintaining this state across a wide temperature range due to its molecular structure and intermolecular forces [1] [2]. The compound presents as a colorless to almost colorless clear liquid with high optical transparency [1] [2]. This appearance is consistent with saturated hydrocarbon compounds, which typically lack chromophores that would impart color to the substance [2].
The liquid state stability of 2,5-Dimethylheptane at ambient conditions makes it suitable for various research applications requiring consistent phase behavior [1]. The compound maintains its liquid characteristics across typical laboratory temperature ranges, providing predictable handling properties for experimental procedures [2].
Precise density measurements of 2,5-Dimethylheptane have been conducted using standardized methodologies to establish fundamental physical property data [3] [4]. The density of 2,5-Dimethylheptane at 20°C has been determined to be 0.715 grams per cubic centimeter, with some sources reporting values ranging from 0.715 to 0.72 grams per cubic centimeter [3] [4]. This variation reflects measurement precision and potential differences in sample purity across different studies [3] [4].
The specific gravity of 2,5-Dimethylheptane, measured at 20°C relative to water at 20°C, has been established as 0.72 [1]. This specific gravity value indicates that the compound is significantly less dense than water, which is characteristic of hydrocarbon compounds [1]. The molar volume has been calculated as 179.5 milliliters per mole, providing insight into the molecular packing efficiency and intermolecular spacing within the liquid phase [4].
Property | Value | Temperature | Reference |
---|---|---|---|
Density | 0.715 g/cm³ | 20°C | [4] |
Density Range | 0.715-0.72 g/cm³ | 20°C | [3] [4] |
Specific Gravity | 0.72 | 20°C/20°C | [1] |
Molar Volume | 179.5 mL/mol | 20°C | [4] |
Thermal transition temperatures for 2,5-Dimethylheptane have been systematically determined through controlled heating and cooling experiments [3] [5] [6]. The melting point of 2,5-Dimethylheptane has been established at -112.99°C, indicating the temperature at which the compound transitions from solid to liquid phase [3] [5]. This low melting point is characteristic of branched alkane compounds, where molecular branching disrupts crystal lattice formation and reduces intermolecular attractive forces [3] [5].
The boiling point of 2,5-Dimethylheptane at standard atmospheric pressure (760 millimeters of mercury) has been determined to be 136°C, with experimental uncertainty of ±2°C [1] [3] [4] [5] [6]. Multiple independent measurements have confirmed this boiling point value across different research groups [1] [3] [4] [5]. The National Institute of Standards and Technology reports an average boiling point of 408 Kelvin (135°C) based on nine independent determinations [6].
The heat of vaporization for 2,5-Dimethylheptane has been measured as 43.3 kilojoules per mole, representing the energy required to convert one mole of liquid to vapor at the boiling point [6]. This thermodynamic parameter provides insight into the strength of intermolecular forces within the liquid phase [6].
Thermal Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | -112.99°C | Standard pressure | [3] [5] |
Boiling Point | 136°C ± 2°C | 760 mmHg | [1] [3] [4] [5] [6] |
Heat of Vaporization | 43.3 kJ/mol | At boiling point | [6] |
Critical Temperature | 301°C | Critical point | [4] |
Critical Pressure | 21.2 atm | Critical point | [4] |
The refractive index of 2,5-Dimethylheptane has been measured using standard refractometric techniques to characterize its optical properties [3] [4] [5]. The refractive index at the sodium D-line (589.3 nanometers) has been determined to be 1.403, with some sources reporting a range of 1.4030 to 1.4050 [3] [4] [5]. This parameter reflects the compound's ability to bend light as it passes through the medium [3] [4].
The molecular refractive power has been calculated as 43.82 milliliters per mole, providing a measure of the compound's polarizability and electronic structure [4]. This value is consistent with saturated hydrocarbon compounds of similar molecular weight and structure [4]. The refractive index measurements demonstrate consistency across multiple independent determinations, indicating reliable optical characterization of the compound [3] [4] [5].
Comparative analysis with other dimethylheptane isomers shows that 2,5-Dimethylheptane exhibits a refractive index of 1.4033, which is slightly higher than the 2,4-dimethylheptane isomer (1.4023) [7]. This difference reflects subtle variations in molecular structure and electron distribution between the isomers [7].
The solubility characteristics of 2,5-Dimethylheptane have been systematically investigated across different solvent systems to establish comprehensive dissolution behavior [3] [5] [8]. Water solubility measurements indicate extremely limited aqueous solubility, with experimental determinations showing 319.2 micrograms per liter at unspecified temperature conditions [3] [5]. This low water solubility is consistent with the hydrophobic nature of branched alkane compounds [8].
The compound demonstrates high solubility in organic solvents, reflecting its nonpolar character [1] [3] [5]. Solubility has been confirmed in acetone, benzene, and diethyl ether under standard laboratory conditions [1] [3] [5]. These organic solvents provide favorable thermodynamic conditions for dissolution due to similar polarity characteristics [1] [3] [5].
The hydrophobic nature of 2,5-Dimethylheptane results from its nonpolar molecular structure, where carbon-hydrogen bonds exhibit minimal electronegativity differences [8]. This structural characteristic prevents the formation of hydrogen bonds with water molecules, resulting in thermodynamically unfavorable dissolution in aqueous media [8]. The compound exhibits miscibility with other nonpolar organic solvents, following the principle that similar polarity compounds tend to dissolve in one another [8].
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | 319.2 μg/L | Not specified | [3] [5] |
Acetone | Soluble | Room temperature | [1] [3] [5] |
Benzene | Soluble | Room temperature | [1] [3] [5] |
Diethyl Ether | Soluble | Room temperature | [1] [3] [5] |
The flash point of 2,5-Dimethylheptane has been determined through standardized testing protocols to establish fire hazard characteristics [1] [3] [5]. Experimental measurements indicate a flash point of 23°C using closed cup methodology, representing the minimum temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [1] [3] [5]. This relatively low flash point classifies the compound as a flammable liquid under standard hazard classification systems [1] [3] [5].
Vapor pressure measurements at 25°C indicate 9.42 millimeters of mercury, demonstrating significant volatility at ambient temperatures [9] [5]. This vapor pressure contributes to the compound's flammability characteristics by providing sufficient vapor concentration for ignition under appropriate conditions [9] [5]. The dielectric constant has been measured as 1.89, reflecting the compound's electrical properties and molecular polarizability [3] [4] [7].
Combustion behavior of 2,5-Dimethylheptane follows typical patterns observed for branched alkane hydrocarbons [10] [11] [12]. Complete combustion in the presence of sufficient oxygen produces carbon dioxide and water vapor according to stoichiometric relationships [11] [12]. The branched molecular structure influences combustion characteristics compared to straight-chain alkane isomers, typically resulting in modified ignition timing and flame propagation properties [10] [12].
The standard enthalpy of combustion for alkane compounds increases approximately 650 kilojoules per mole for each additional methylene group, with branched-chain alkanes exhibiting lower combustion enthalpies compared to their straight-chain counterparts [13]. This difference in combustion properties reflects the relative stability of branched versus linear molecular structures [13].
Combustion Property | Value | Conditions | Reference |
---|---|---|---|
Flash Point | 23°C | Closed cup | [1] [3] [5] |
Vapor Pressure | 9.42 mmHg | 25°C | [9] [5] |
Dielectric Constant | 1.89 | Room temperature | [3] [4] [7] |
Flammable;Irritant;Environmental Hazard